molecular formula C23H20F3N3O4S B2953343 4-methyl-N-(p-tolyl)-N-(((3-(trifluoromethyl)phenyl)carbamoyl)carbamoyl)benzenesulfonamide CAS No. 324539-95-9

4-methyl-N-(p-tolyl)-N-(((3-(trifluoromethyl)phenyl)carbamoyl)carbamoyl)benzenesulfonamide

Cat. No.: B2953343
CAS No.: 324539-95-9
M. Wt: 491.49
InChI Key: RHFWXOFUGJXKPR-UHFFFAOYSA-N
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Description

4-methyl-N-(p-tolyl)-N-(((3-(trifluoromethyl)phenyl)carbamoyl)carbamoyl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H20F3N3O4S and its molecular weight is 491.49. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that the compound is a derivative of trifluoromethyl, which is known for its strong electron-withdrawing and high lipophilicity properties . These properties often make trifluoromethyl-containing compounds potent inhibitors or modulators of various enzymes and receptors.

Mode of Action

It is known that trifluoromethyl phenyl sulfone, a related compound, can form electron donor–acceptor (eda) complexes with arylthiolate anions . This complex can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation

Biochemical Pathways

Given the potential for the compound to form eda complexes and undergo set reactions , it is likely that it could influence a variety of biochemical pathways, particularly those involving redox reactions or electron transfer processes.

Pharmacokinetics

The trifluoromethyl group is known to enhance the lipophilicity of compounds , which could potentially enhance absorption and distribution within the body

Result of Action

Given the potential for the compound to form eda complexes and undergo set reactions , it is likely that it could have a variety of effects at the molecular and cellular level, depending on the specific targets and pathways involved.

Action Environment

It is known that the action of many trifluoromethyl-containing compounds can be influenced by factors such as ph, temperature, and the presence of other molecules

Properties

IUPAC Name

1-(4-methylphenyl)-1-(4-methylphenyl)sulfonyl-3-[[3-(trifluoromethyl)phenyl]carbamoyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N3O4S/c1-15-6-10-19(11-7-15)29(34(32,33)20-12-8-16(2)9-13-20)22(31)28-21(30)27-18-5-3-4-17(14-18)23(24,25)26/h3-14H,1-2H3,(H2,27,28,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFWXOFUGJXKPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C(=O)NC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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